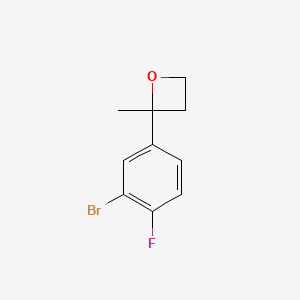

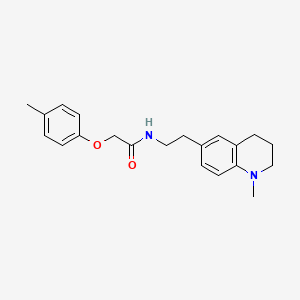

![molecular formula C20H16N2O2S2 B2358725 3-(2-((4,5,6,7-tetrahidrobenzo[d]tiazol-2-il)metil)tiazol-4-il)-2H-croman-2-ona CAS No. 708991-41-7](/img/structure/B2358725.png)

3-(2-((4,5,6,7-tetrahidrobenzo[d]tiazol-2-il)metil)tiazol-4-il)-2H-croman-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H16N2O2S2 and its molecular weight is 380.48. The purity is usually 95%.

BenchChem offers high-quality 3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes antiinflamatorios

Los derivados de tiazol, que incluyen el compuesto en cuestión, se ha encontrado que poseen propiedades antiinflamatorias . Pueden inhibir la producción de óxido nítrico (NO), citocinas, proteínas relacionadas con la inflamación y ARNm en macrófagos estimulados por lipopolisacárido (LPS) .

Actividad antimicrobiana

También se ha informado que los derivados de tiazol exhiben actividad antimicrobiana . Por ejemplo, un compuesto con una estructura similar mostró excelentes actividades antibacterianas contra bacterias Gram-positivas y Gram-negativas .

Actividad antirretroviral

Los derivados de tiazol se han utilizado en el desarrollo de fármacos antirretrovirales . Pueden inhibir la replicación de retrovirus, que son una familia de virus que incluye el VIH.

Actividad antifúngica

Los derivados de tiazol han mostrado propiedades antifúngicas . Pueden inhibir el crecimiento de varios tipos de hongos, lo que los convierte en posibles candidatos para el desarrollo de nuevos fármacos antifúngicos.

Actividad anticancerígena

Los derivados de tiazol se han estudiado por su potencial actividad anticancerígena . Pueden inhibir el crecimiento de células cancerosas e inducir la apoptosis, que es la muerte celular programada.

Actividad antidiabética

Se ha encontrado que los derivados de tiazol poseen propiedades antidiabéticas . Pueden ayudar a regular los niveles de azúcar en la sangre, lo que los convierte en posibles candidatos para el tratamiento de la diabetes.

Actividad anti-Alzheimer

Los derivados de tiazol han mostrado potencial en el tratamiento de la enfermedad de Alzheimer . Pueden inhibir la formación de placas de beta-amiloide, que son un sello distintivo de la enfermedad de Alzheimer.

Mecanismo De Acción

Target of Action

Similar compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Compounds with similar structures have been found to inhibit dna gyrase, a type of enzyme that introduces supercoils into dna .

Biochemical Pathways

Similar compounds have been found to affect the dna replication process by inhibiting dna gyrase .

Result of Action

Similar compounds have been found to exhibit anticancer activity by inhibiting the growth of various human cancerous cell lines .

Propiedades

IUPAC Name |

3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-1,3-thiazol-4-yl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S2/c23-20-13(9-12-5-1-3-7-16(12)24-20)15-11-25-18(22-15)10-19-21-14-6-2-4-8-17(14)26-19/h1,3,5,7,9,11H,2,4,6,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZGVNPMKQDCOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)CC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358649.png)

![(E)-2-(2-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2358650.png)

![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/new.no-structure.jpg)

![3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2358658.png)

![2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one](/img/structure/B2358660.png)

![5-(2-chlorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2358661.png)